N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a hydrophobic cycloalkene moiety.
- N2-substituent: A (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group, combining a sulfonylated piperidine ring with a cyclopropylsulfonyl modification.
Its design may relate to kinase inhibition or protease modulation, as seen in structurally analogous oxalamides .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c23-18(20-11-8-15-4-2-1-3-5-15)19(24)21-14-16-9-12-22(13-10-16)27(25,26)17-6-7-17/h4,16-17H,1-3,5-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBHLJAYIPTMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related oxalamides and diamines from the Biopharmacule Speciality Chemicals catalog . Key parameters include molecular weight, lipophilicity (LogP), solubility, and inferred biological activity.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Inferred) | Key Structural Features |
|---|---|---|---|---|
| Target Compound (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide) | ~467.6 | 3.2–3.8 | Low (DMSO-soluble) | Cyclohexene (lipophilic), sulfonylated piperidine (polar) |
| N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | ~317.3 | 2.5–3.0 | Moderate | Hydroxypropyl (polar), trifluoromethylphenyl (electron-withdrawing) |
| N1,N2-Dimethylcyclohexane-1,2-Diamine | ~156.3 | 1.8–2.2 | High | Small diamine, cyclohexane backbone |
| N1-Boc-2-Phenylpiperazine | ~305.4 | 2.0–2.5 | Low | Boc-protected amine, phenylpiperazine (rigid) |
| N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine | ~245.3 | 1.5–2.0 | High | Pyridine rings (basic), diamine linker |
Key Comparative Insights
Lipophilicity and Bioavailability The target compound’s cyclohexene and cyclopropylsulfonyl groups contribute to a higher LogP (~3.2–3.8) compared to analogs like N1,N2-dimethylcyclohexane-1,2-diamine (LogP ~1.8–2.2). In contrast, N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine, with pyridine moieties, exhibits lower LogP (~1.5–2.0), favoring solubility but limiting blood-brain barrier penetration.
Polar Functionality and Target Engagement The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to N1-Boc-2-phenylpiperazine, where the Boc group is prone to enzymatic cleavage. Sulfonylation often enhances binding to polar enzyme pockets (e.g., kinases) .
Structural Rigidity and Conformational Effects The piperidine ring in the target compound introduces conformational flexibility, whereas N1-Boc-2-phenylpiperazine’s phenylpiperazine backbone is more rigid. Flexibility may aid in adapting to diverse binding sites.
Research Findings and Implications
- Metabolic Stability : The cyclopropylsulfonyl group in the target compound likely reduces oxidative metabolism compared to analogs with unprotected amines (e.g., N1-methyl-4-nitrobenzene-1,2-diamine) .
- Target Selectivity: Hybrid lipophilic-polar substituents may enable dual interactions with hydrophobic pockets and polar catalytic sites, a feature less pronounced in simpler diamines like N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine-L-proline.
- Therapeutic Potential: The balance of lipophilicity and polar functionality positions the target compound as a candidate for central nervous system (CNS) targets or intracellular enzymes, whereas more polar analogs (e.g., pyridine-containing diamines) may favor peripheral actions.
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